molecular formula C14H26O2Si B14125034 Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane CAS No. 88780-27-2

Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane

Katalognummer: B14125034
CAS-Nummer: 88780-27-2
Molekulargewicht: 254.44 g/mol
InChI-Schlüssel: UMRHNPKCZSNVAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is a chemical compound with the molecular formula C15H28O2Si It is known for its unique structure, which includes a silane group bonded to a methoxy-methylcyclohexadienyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane typically involves the reaction of triethylsilane with a suitable precursor, such as 2-methoxy-4-methylcyclohexa-1,4-dien-1-ol. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions

Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silane derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon or carbon atoms, facilitating the formation of stable compounds. The methoxy-methylcyclohexadienyl moiety can undergo various chemical transformations, making the compound versatile in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Triethyl[(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxy]silane is unique due to its combination of a silane group with a methoxy-methylcyclohexadienyl moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

88780-27-2

Molekularformel

C14H26O2Si

Molekulargewicht

254.44 g/mol

IUPAC-Name

triethyl-(2-methoxy-4-methylcyclohexa-1,4-dien-1-yl)oxysilane

InChI

InChI=1S/C14H26O2Si/c1-6-17(7-2,8-3)16-13-10-9-12(4)11-14(13)15-5/h9H,6-8,10-11H2,1-5H3

InChI-Schlüssel

UMRHNPKCZSNVAG-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)OC1=C(CC(=CC1)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.